molecular formula C12H15NO3S B2579230 Tert-butyl 2-oxo-4-(thiophen-3-yl)azetidine-1-carboxylate CAS No. 1881331-17-4

Tert-butyl 2-oxo-4-(thiophen-3-yl)azetidine-1-carboxylate

Cat. No. B2579230
M. Wt: 253.32
InChI Key: YLFSJYLXQWHORX-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-4-(thiophen-3-yl)azetidine-1-carboxylate is a type of organic compound . It’s likely to be a derivative of azetidine, which is a four-membered heterocyclic compound with nitrogen as the heteroatom . The compound also contains a thiophene ring, which is a five-membered aromatic ring with sulfur as the heteroatom .


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a four-membered azetidine ring with a carbonyl group (C=O) and a carboxylate ester group (CO2R) attached. Additionally, a thiophene ring would be attached to the azetidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be similar to those of other azetidine derivatives. For example, it’s likely to be a solid at room temperature .

Scientific Research Applications

Synthesis and Stability in Biochemical Applications

Tert-butyl 2-oxo-4-(thiophen-3-yl)azetidine-1-carboxylate and its derivatives have been studied for their synthesis and stability properties, especially as inhibitors in biochemical applications. Notably, a study by Mulchande et al. (2011) examined the 4-oxo-β-lactams (azetidine-2,4-diones), which are potent acylating agents of the human leukocyte elastase (HLE). These are important due to their role in various inflammatory diseases. The study particularly highlighted the synthesis of a novel 4-oxo-β-lactam containing a specific group designed as a potential mechanism-based inhibitor for HLE. This inhibitor exhibited remarkable selectivity and potency but had limited stability due to susceptibility to off-target reactions (Mulchande et al., 2011).

Anti-Inflammatory and Antioxidant Potential

Several studies have evaluated the anti-inflammatory potential of tert-butyl derivatives. Kalia et al. (2007) synthesized a new molecule incorporating nicotinoyl moiety, thiazolidin-4-one ring, and a potent antioxidant moiety. This compound showed significant anti-inflammatory activity in various models, suggesting a potential mechanism for its hypothesized anti-atherosclerotic activity (Kalia et al., 2007). Similarly, Almeida et al. (2020) synthesized a novel di-tert-butylphenol compound and evaluated its potential anti-nociceptive and anti-inflammatory activities, showcasing its effectiveness in reducing nociception and inflammation in various models (Almeida et al., 2020).

Potential in Drug Discovery and Disease Treatment

Li et al. (2016) focused on drug discovery against psoriasis by identifying a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor. The compound they discovered showed significant antipsoriatic effects in a preclinical model, indicating its potential as a drug candidate for psoriasis treatment (Li et al., 2016). Shioya et al. (2021) explored the immunomodulatory effects of ONO-4641, a sphingosine 1-phosphate receptor agonist, in non-obese diabetic (NOD) mice. The findings suggest that this compound may delay the onset and progression of type 1 diabetes mellitus (Shioya et al., 2021).

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. It’s important to avoid contact with skin and eyes, and to avoid inhaling any dust or vapors .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

tert-butyl 2-oxo-4-thiophen-3-ylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-12(2,3)16-11(15)13-9(6-10(13)14)8-4-5-17-7-8/h4-5,7,9H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFSJYLXQWHORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC1=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-oxo-4-(thiophen-3-yl)azetidine-1-carboxylate

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